
1-Chloro-2-(methoxymethyl)buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(methoxymethyl)buta-1,3-diene is an organic compound characterized by the presence of a chlorine atom, a methoxymethyl group, and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(methoxymethyl)buta-1,3-diene typically involves the reaction of 1,3-butadiene with chloromethyl methyl ether in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize the yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(methoxymethyl)buta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Cycloaddition Reactions: The conjugated diene system allows for cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium ethoxide and potassium iodide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Cycloaddition Reactions: Dienophiles like maleic anhydride or ethylene are employed under controlled temperature and pressure conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Epoxides and other oxygenated products.
Cycloaddition Reactions: Cyclic compounds with varying ring sizes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(methoxymethyl)buta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(methoxymethyl)buta-1,3-diene involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The presence of the chlorine atom and methoxymethyl group influences the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-methylbutane
- 1-Chloro-3-methyl-2-butene
- 2-Bromo-1,3-dichlorobut-2-ene
Comparison: 1-Chloro-2-(methoxymethyl)buta-1,3-diene is unique due to its specific substitution pattern and the presence of a conjugated diene system.
Eigenschaften
CAS-Nummer |
55159-56-3 |
|---|---|
Molekularformel |
C6H9ClO |
Molekulargewicht |
132.59 g/mol |
IUPAC-Name |
1-chloro-2-(methoxymethyl)buta-1,3-diene |
InChI |
InChI=1S/C6H9ClO/c1-3-6(4-7)5-8-2/h3-4H,1,5H2,2H3 |
InChI-Schlüssel |
ZSTYMNKJNULQGE-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=CCl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)
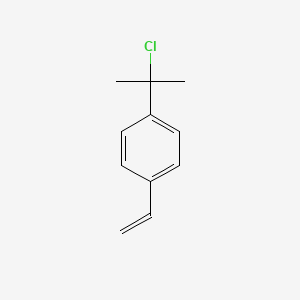

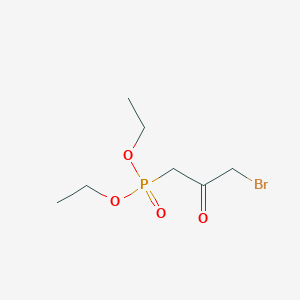
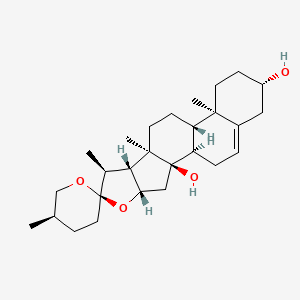
![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
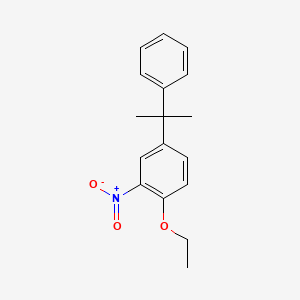
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
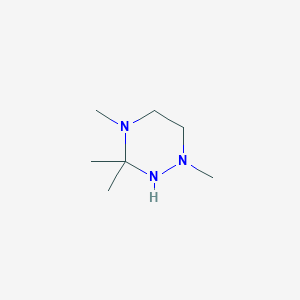
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

